High Potency 5-HT6 Antagonism vs. 8-Hydroxy Analog
5,7-Bis(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline demonstrates potent antagonism at the human recombinant 5-HT6 receptor, with a reported Ki value of 0.24 nM and IC50 of 0.74 nM in a functional cAMP assay in HEK293 cells [1]. This contrasts sharply with its 8-hydroxy analog (CAS 648896-56-4), which shows no reported affinity for the 5-HT6 receptor but instead inhibits monoamine oxidase B (MAO-B) with an IC50 of 15.4 μM [2]. This >30,000-fold difference in target engagement potency illustrates that the 8-isopropoxy group is critical for 5-HT6 receptor interaction.
| Evidence Dimension | 5-HT6 Antagonism Potency vs. Alternative Target (MAO-B) Affinity |
|---|---|
| Target Compound Data | Ki = 0.24 nM, IC50 = 0.74 nM at human 5-HT6 receptor |
| Comparator Or Baseline | 8-hydroxy analog (CAS 648896-56-4) IC50 = 15,400 nM at MAO-B |
| Quantified Difference | >30,000-fold difference in target potency; orthogonal target engagement profiles |
| Conditions | Human recombinant 5-HT6 receptor expressed in HEK293 cells; cAMP functional assay vs. MAO-B fluorescence assay |
Why This Matters
Procurement for 5-HT6-focused research requires this specific 8-isopropoxy derivative, as the 8-hydroxy analog lacks any detectable 5-HT6 activity and engages entirely different targets.
- [1] BindingDB. (2014). Affinity Data for BDBM50417915 (CHEMBL1668586): Ki = 0.24 nM, IC50 = 0.74 nM at human 5-HT6 receptor. Retrieved from bindingdb.org. View Source
- [2] BindingDB. (2013). Affinity Data for BDBM50401987 (CHEMBL1492484): IC50 = 15.4 μM at MAO-B. Retrieved from bindingdb.org. View Source
